4-bromo-N'-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 4-bromobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted products where the bromine atoms are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
4-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic characteristics.
Wirkmechanismus
The mechanism of action of 4-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-N’-[(1E)-1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide
- 4-bromo-N’-[(1E)-1-(4-bromophenyl)ethylidene]benzohydrazide
Comparison
Compared to similar compounds, 4-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide is unique due to its specific structural features, such as the presence of two bromine atoms and the butylidene linkage
Eigenschaften
Molekularformel |
C17H16Br2N2O |
---|---|
Molekulargewicht |
424.1 g/mol |
IUPAC-Name |
4-bromo-N-[(E)-1-(4-bromophenyl)butylideneamino]benzamide |
InChI |
InChI=1S/C17H16Br2N2O/c1-2-3-16(12-4-8-14(18)9-5-12)20-21-17(22)13-6-10-15(19)11-7-13/h4-11H,2-3H2,1H3,(H,21,22)/b20-16+ |
InChI-Schlüssel |
AGYIOBIVTNTIHH-CAPFRKAQSA-N |
Isomerische SMILES |
CCC/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)Br |
Kanonische SMILES |
CCCC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.